3-Ethyl-4-methoxyphenylboronic acid
Overview
Description
3-Ethyl-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethyl group at the third position and a methoxy group at the fourth position. This compound is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-4-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the this compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic chemistry . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by these properties, as well as factors such as its solubility and the presence of transport proteins.
Result of Action
The molecular effect of the action of this compound is the formation of a new Pd–C bond through the SM cross-coupling reaction . This leads to the creation of chemically differentiated fragments . On a cellular level, the effects would depend on the specific context in which the compound is used.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant Additionally, the compound is generally environmentally benign
Biochemical Analysis
Biochemical Properties
3-Ethyl-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . This compound acts as a boron reagent, facilitating the transmetalation step in the reaction. Additionally, this compound can interact with proteins and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to degradation and a decrease in its effectiveness. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and cellular effects. At high doses, this compound can exhibit toxic or adverse effects, including changes in liver and kidney function . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biochemical or cellular effect. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary pathways is its involvement in the Suzuki-Miyaura coupling reaction, where it acts as a boron reagent . Additionally, this compound can be metabolized by enzymes such as oxidases and hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions. The effects of this compound on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria or endoplasmic reticulum, can affect cellular metabolism and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aryl ethers or amines.
Scientific Research Applications
3-Ethyl-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- Phenylboronic acid
Comparison: 3-Ethyl-4-methoxyphenylboronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents can provide steric and electronic effects that enhance its utility in specific synthetic applications .
Properties
IUPAC Name |
(3-ethyl-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZGRPOBAPVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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